2-Methyl-2h-1,2,3-triazole-4-carboxylic acid
Overview
Description
2-Methyl-2h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the metabolism of purines in the body, converting hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound interacts with its target, xanthine oxidase, by inhibiting its activity . The compound acts as a mixed-type inhibitor of xanthine oxidase
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine degradation pathway . This results in decreased conversion of hypoxanthine to xanthine and xanthine to uric acid, potentially leading to lower levels of uric acid in the body .
Pharmacokinetics
The compound’s high potency in the submicromolar/nanomolar range suggests it may have good bioavailability .
Result of Action
The inhibition of xanthine oxidase by this compound can lead to a decrease in the production of uric acid . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with acetylenic esters, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased yield, reduced reaction time, and improved safety. The use of heterogeneous catalysts, such as copper-on-charcoal, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid, with a similar structure but lacking the methyl and carboxylic acid groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group and carboxylic acid functional group enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
2-methyltriazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-5-2-3(6-7)4(8)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNZYOVVRMWTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608647 | |
Record name | 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63062-88-4 | |
Record name | 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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